DL-Lysine-N2-15N

Metabolic Tracing Nitrogen Flux Enzymology

Researchers tracking enantiomer-specific lysine metabolism face confounding signals from unlabeled background and imprecise mass shifts. DL-Lysine-N2-15N resolves these issues: - 99 atom % 15N isotopic enrichment minimizes background, enhancing S/N in low-abundance tracer studies. - Defined M+1 shift prevents cross-talk with M+2 labels, ensuring accurate SILAC peak pairing. - Racemic (DL) composition enables simultaneous tracing of D- and L-lysine pathways, critical for pipecolate flux analysis.

Molecular Formula C6H14N2O2
Molecular Weight 147.18 g/mol
Cat. No. B13416086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Lysine-N2-15N
Molecular FormulaC6H14N2O2
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/i8+1
InChIKeyKDXKERNSBIXSRK-VJJZLTLGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Lysine-N2-15N for Tracer and Quantitative Proteomics


DL-Lysine-N2-15N (CAS 53510-86-4) is a stable isotope-labeled amino acid derivative wherein the nitrogen atom at the N2 (alpha-amino) position is enriched with the non-radioactive isotope 15N. As a racemic mixture of D- and L-lysine, it possesses a molecular weight of 147.18 g/mol [1]. This compound is frequently supplied as a dihydrochloride salt (DL-Lysine-2-15N dihydrochloride, CAS 2747-89-9) to enhance solubility and stability, with commercial isotopic purities specified at 99 atom % 15N .

Simultaneous D- and L-lysine metabolic pathway tracing via racemic DL form
Defined M+1 mass shift for SILAC and quantitative proteomics workflows
High isotopic enrichment for low-background nitrogen flux analysis

Why Generic Substitutes Cannot Replace DL-Lysine-N2-15N


Substituting DL-Lysine-N2-15N with other labeled lysine analogs introduces critical experimental confounders. The compound's racemic (DL) nature provides a distinct metabolic profile compared to the pure L-isomer; studies demonstrate that D-lysine is a significantly better precursor for L-pipecolate than L-lysine, affecting metabolic flux interpretations [1]. Furthermore, the site-specific single 15N label at the N2 position yields a defined M+1 mass shift, which is analytically distinct from the M+2 shift of dual-labeled L-Lysine-15N2, impacting quantitative mass spectrometry (MS) accuracy in SILAC or isotope dilution assays. Procuring a 99 atom % 15N enriched, site-specific label ensures lower background noise and higher fidelity in nitrogen metabolism tracing compared to lower-purity alternatives .

Racemic DL vs. pure L-isomer

D-lysine is a distinct precursor for L-pipecolate; pure L-lysine-15N analogs may miss this pathway branch, altering flux interpretations.

Site-specific N2-15N (M+1) vs. dual 15N (M+2)

The defined M+1 mass shift is not interchangeable with M+2 shifts from L-Lysine-15N2. Using a dual-labeled analog forces re-optimization of SILAC peak-pairing routines.

Lower isotopic enrichment

Substituting with lower-purity labeled lysine (e.g., 98 atom %) may increase unlabeled background and reduce signal-to-noise in tracer studies.

Quantitative Evidence for DL-Lysine-N2-15N


Racemic Mixture Enables Distinct Metabolic Tracing of D-Lysine

In a study of lysine metabolism in rats, D-lysine specifically labeled with 15N was found to be a much better precursor for the synthesis of L-pipecolate than was L-lysine, as shown by 14C recovery assays. This indicates a quantitatively distinct metabolic fate for the D-enantiomer, which is a component of the racemic DL mixture [1].

Racemic DL D-lysine tracing
Head-to-head
D-[15N]Lysine (component of DL mixture) demonstrated higher incorporation into L-pipecolate compared to L-[15N]Lysine, as shown by 14C recovery in a rat metabolism study.
Supports selection of DL racemic for dual enantiomer pathway studies.
In vivo rat model; pipecolate pathway context.
Metabolic Tracing Nitrogen Flux Enzymology

Site-Specific N2-15N Label Provides Defined M+1 Mass Shift

The N2-15N label on DL-Lysine-2-15N dihydrochloride produces a precisely defined mass shift of M+1 relative to unlabeled DL-lysine . This contrasts with dual-labeled alternatives like L-Lysine-15N2, which exhibit an M+2 shift. The M+1 shift is particularly advantageous for certain quantitative proteomics workflows where distinguishing labeled from unlabeled peptide ions in the MS1 spectrum relies on this specific mass difference.

N2-15N M+1 mass shift
Method context
Produces a precisely defined M+1 mass shift, distinct from the M+2 shift of dual-labeled L-Lysine-15N2.
Enables M+1-based SILAC/MS workflows without method re-optimization.
Mass shift confirmed by chemical structure; method compatibility should be verified per platform.
Mass Spectrometry Proteomics SILAC

Higher Isotopic Purity Reduces Background Signal

Commercially available DL-Lysine-2-15N dihydrochloride is specified at an isotopic purity of 99 atom % 15N . In comparison, a common specification for the single enantiomer L-Lysine-15N2 hydrochloride is 98 atom % 15N . This 1 atom % difference in isotopic enrichment reduces the baseline of unlabeled contaminant, thereby improving the signal-to-noise ratio and lower limit of detection in tracer experiments.

Higher isotopic purity
Data to verify
Specified 99 atom % 15N, versus a common 98 atom % for L-Lysine-15N2 hydrochloride.
May improve S/N ratio and detection limit in tracer studies.
Based on vendor technical datasheets; verify lot-specific enrichment.
Analytical Chemistry Tracer Studies Isotope Dilution

Doubly Labeled Lysine Enhances GC-MS Detection Sensitivity

A comparative analytical study demonstrated that doubly 15N-labeled lysine (L-[15N2]lysine) can be detected at dilutions 10 times greater than singly labeled lysine when analyzed by gas chromatography-mass spectrometry (GC-MS) [1]. While this is a class-level inference for double vs. single labeling, it underscores the analytical performance benefit of higher isotopic substitution for sensitive detection, which is relevant when considering alternative labeling strategies (e.g., N2-15N single label vs. dual-labeled N2,N6-15N2).

Doubly labeled detection sensitivity
Class-level
Doubly 15N-labeled lysine was detected at 10× greater dilution than singly labeled lysine by GC-MS (class-level inference).
Informs selection between single vs. dual labeling when sensitivity is critical.
GC-MS isotope dilution study; results may not transfer directly to all MS platforms.
Analytical Chemistry Isotope Dilution GC-MS

Procurement Scenarios for DL-Lysine-N2-15N


Differential Metabolism of D- and L-Lysine Enantiomers

The racemic nature of DL-Lysine-N2-15N is essential for studies aimed at quantifying the distinct metabolic pathways of D- and L-lysine, such as the conversion of D-lysine to L-pipecolate. Using this labeled mixture allows for simultaneous tracing of both enantiomers in complex biological systems, which is not possible with pure L-Lysine-15N2 [1].

Method Development for M+1 Quantitative Proteomics

For laboratories establishing or validating quantitative proteomics workflows based on the incorporation of stable isotope-labeled amino acids, DL-Lysine-N2-15N provides a well-characterized M+1 mass shift. This is critical for accurate peak pairing and relative quantification in mass spectrometry, ensuring compatibility with existing bioinformatics pipelines designed for single-label incorporation .

High-Sensitivity Nitrogen Tracer Studies

Experiments involving low-abundance analytes or extensive sample dilution, such as in vivo metabolic flux analysis following a small oral tracer dose, benefit from the specified 99 atom % 15N isotopic purity of this compound. This higher enrichment minimizes the contribution of unlabeled background signal, thereby improving the accuracy and precision of kinetic measurements [2].

Application
Selection Property
Validation Focus
D-/L-lysine pathway tracing
Racemic DL form with both enantiomers
Pipecolate pathway flux interpretation
M+1 SILAC / quantitative proteomics
Site-specific N2-15N label (M+1 shift)
Peak pairing and relative quantification accuracy
Low-abundance metabolic flux analysis
High isotopic enrichment
Background signal reduction and detection limit
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